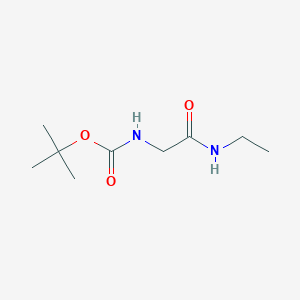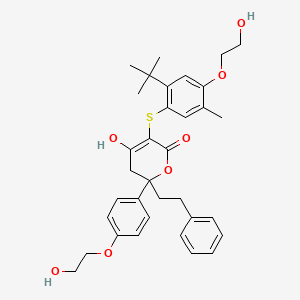
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)-
描述
The compound 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- is a complex organic molecule characterized by multiple functional groups, including hydroxyl, sulfanyl, and hydroxyethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihydropyran derivative.
Introduction of Hydroxyethoxy Groups: The hydroxyethoxy groups can be introduced via etherification reactions using ethylene glycol and appropriate catalysts.
Attachment of Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)-: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Thiol derivatives.
科学研究应用
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)-: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)-: can be compared with other compounds having similar functional groups, such as:
Uniqueness
The uniqueness of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
197915-40-5 |
|---|---|
分子式 |
C34H40O7S |
分子量 |
592.7 g/mol |
IUPAC 名称 |
5-[2-tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl-4-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-3H-pyran-6-one |
InChI |
InChI=1S/C34H40O7S/c1-23-20-30(27(33(2,3)4)21-29(23)40-19-17-36)42-31-28(37)22-34(41-32(31)38,15-14-24-8-6-5-7-9-24)25-10-12-26(13-11-25)39-18-16-35/h5-13,20-21,35-37H,14-19,22H2,1-4H3 |
InChI 键 |
ZSTDXHSSUJYLQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1OCCO)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C4=CC=C(C=C4)OCCO)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate](/img/structure/B8655505.png)
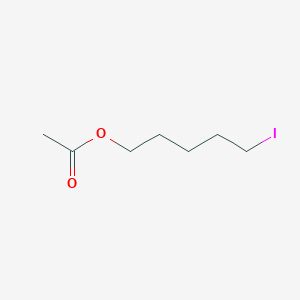
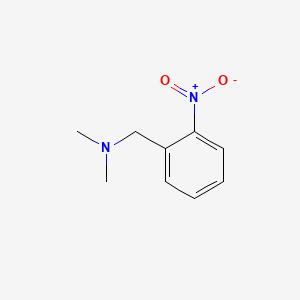
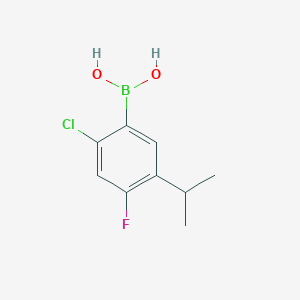
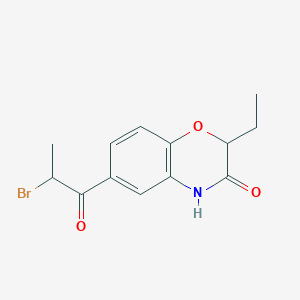
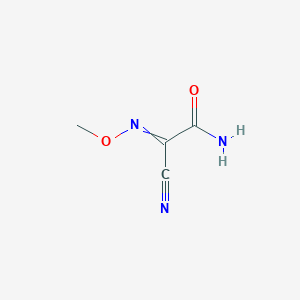
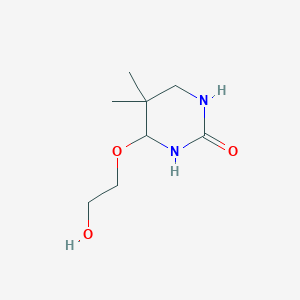
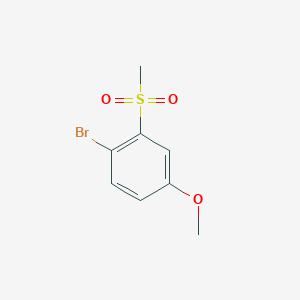
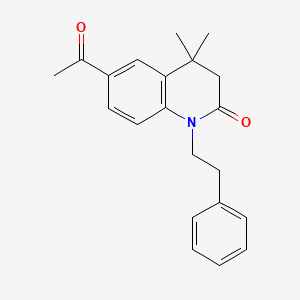
![Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide](/img/structure/B8655558.png)
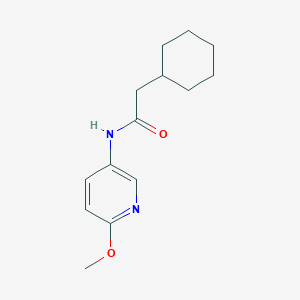

![(6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-oxo-acetic acid methyl ester](/img/structure/B8655581.png)
